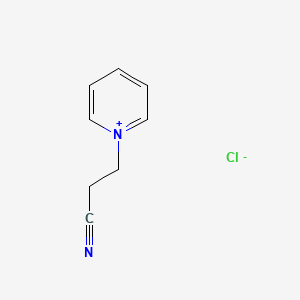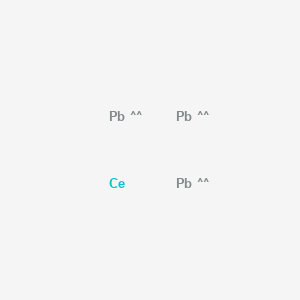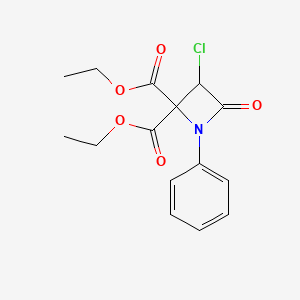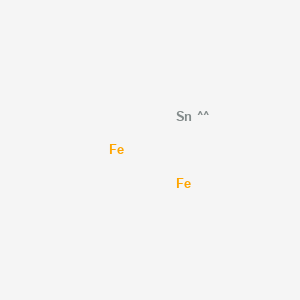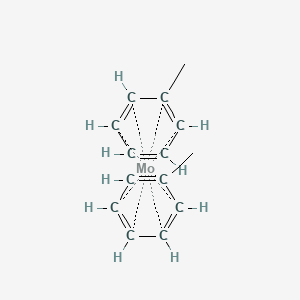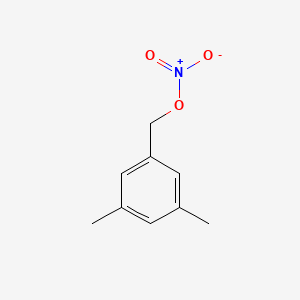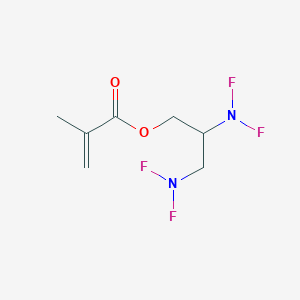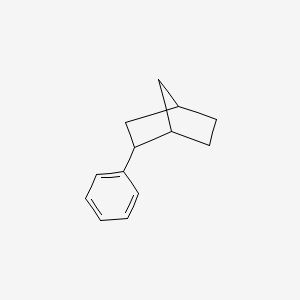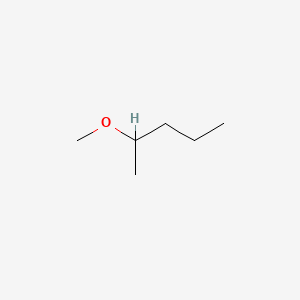
2-Methoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypentane: is an organic compound with the molecular formula C6H14O . It is a type of ether, specifically a methyl ether, where a methoxy group is attached to the second carbon of a pentane chain. This compound is also known by other names such as methyl 1-methylbutyl ether and pentane, 2-methoxy- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxypentane can be synthesized through various methods. One common method involves the reaction of 2-pentanol with methanol in the presence of an acid catalyst. This reaction is an example of an etherification process where the hydroxyl group of the alcohol is replaced by a methoxy group .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydration of 2-pentanol using methanol . The reaction is typically carried out at elevated temperatures and pressures to increase the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxypentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include halides and amines
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted pentanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Methoxypentane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways involving ethers.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of various chemicals and as a solvent in industrial processes
Wirkmechanismus
The mechanism of action of 2-Methoxypentane involves its interaction with various molecular targets. As an ether, it can participate in hydrogen bonding and other intermolecular interactions. It can also undergo metabolic transformations in biological systems, leading to the formation of various metabolites that exert different effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylpentane: A branched-chain alkane with similar molecular weight but different functional groups.
2-Methoxypropane: Another ether with a shorter carbon chain.
Uniqueness: 2-Methoxypentane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its methoxy group provides distinct reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6795-88-6 |
|---|---|
Molekularformel |
C6H14O |
Molekulargewicht |
102.17 g/mol |
IUPAC-Name |
2-methoxypentane |
InChI |
InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XSAJCGUYMQTAHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


